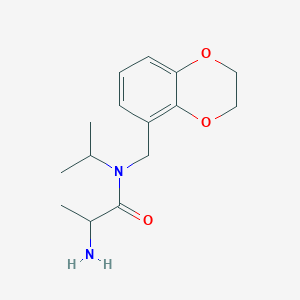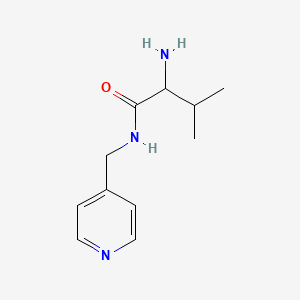
2,4,6-Triiodo-3-(2,5,8,11,14-pentahydroxyhexadecanamido)benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4,6-Triiodo-3-(2,5,8,11,14-pentahydroxyhexadecanamido)benzoic acid is a complex organic compound characterized by the presence of three iodine atoms and a long-chain pentahydroxyhexadecanamido group attached to a benzoic acid core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,6-Triiodo-3-(2,5,8,11,14-pentahydroxyhexadecanamido)benzoic acid typically involves multiple steps, starting from simpler aromatic compoundsThe reaction conditions often require the use of specific reagents such as iodine monochloride (ICl) and hydrochloric acid (HCl) for iodination, and coupling agents like carbodiimides for amide bond formation .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters. Purification steps such as recrystallization and chromatography are employed to isolate the final product .
Chemical Reactions Analysis
Types of Reactions
2,4,6-Triiodo-3-(2,5,8,11,14-pentahydroxyhexadecanamido)benzoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups in the pentahydroxyhexadecanamido chain can be oxidized to form corresponding carbonyl compounds.
Reduction: The iodine atoms can be reduced to form deiodinated derivatives.
Substitution: The iodine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like thiols, amines, and alkoxides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl groups can yield ketones or aldehydes, while reduction of iodine atoms can produce deiodinated benzoic acid derivatives .
Scientific Research Applications
2,4,6-Triiodo-3-(2,5,8,11,14-pentahydroxyhexadecanamido)benzoic acid has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of more complex organic molecules.
Biology: Employed in studies involving iodine metabolism and its effects on biological systems.
Medicine: Investigated for its potential use as a radiocontrast agent in medical imaging due to its high iodine content.
Industry: Utilized in the development of specialized materials and coatings.
Mechanism of Action
The mechanism of action of 2,4,6-Triiodo-3-(2,5,8,11,14-pentahydroxyhexadecanamido)benzoic acid involves its interaction with specific molecular targets and pathways. In medical applications, the compound’s high iodine content allows it to enhance the contrast of imaging techniques by absorbing X-rays. The pentahydroxyhexadecanamido group may interact with biological membranes, facilitating its uptake and distribution within the body .
Comparison with Similar Compounds
Similar Compounds
2,4,6-Triiodobenzoic acid: Similar in structure but lacks the pentahydroxyhexadecanamido group.
5-Amino-2,4,6-triiodoisophthalic acid: Contains amino groups instead of the pentahydroxyhexadecanamido chain.
3-Hydroxy-2,4,6-triiodobenzoic acid: Features a hydroxyl group instead of the amido chain.
Uniqueness
2,4,6-Triiodo-3-(2,5,8,11,14-pentahydroxyhexadecanamido)benzoic acid is unique due to its combination of high iodine content and the presence of a long-chain pentahydroxyhexadecanamido group. This structure imparts specific chemical and physical properties, making it suitable for specialized applications in various fields .
Properties
Molecular Formula |
C23H34I3NO8 |
|---|---|
Molecular Weight |
833.2 g/mol |
IUPAC Name |
2,4,6-triiodo-3-(2,5,8,11,14-pentahydroxyhexadecanoylamino)benzoic acid |
InChI |
InChI=1S/C23H34I3NO8/c1-2-12(28)3-4-13(29)5-6-14(30)7-8-15(31)9-10-18(32)22(33)27-21-17(25)11-16(24)19(20(21)26)23(34)35/h11-15,18,28-32H,2-10H2,1H3,(H,27,33)(H,34,35) |
InChI Key |
KQTWREXVLOTGJD-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CCC(CCC(CCC(CCC(C(=O)NC1=C(C=C(C(=C1I)C(=O)O)I)I)O)O)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Benzenesulfonamide, N-[2-(methoxymethyl)phenyl]-4-methyl-3-(4-methyl-1-piperazinyl)-](/img/structure/B14786491.png)
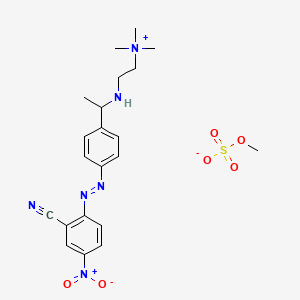
![3-Piperidinecarboxylic acid, 2-[4-(cyclopentylamino)phenyl]-1-(2-fluoro-6-methylbenzoyl)-, ethyl ester, (2R,3S)-](/img/structure/B14786502.png)

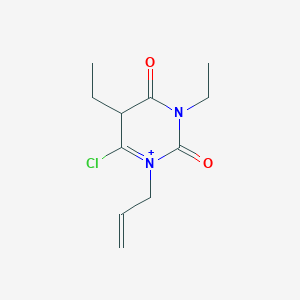
![Androsta-1,4-diene-17-carbothioicacid, 6,9-difluoro-17-[(2-furanylcarbonyl)oxy]-11-hydroxy-16-methyl-3-oxo-,S-(fluoromethyl) ester, (6a,11b,16a,17a)-](/img/structure/B14786513.png)
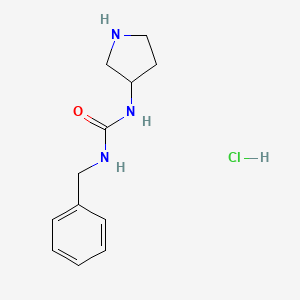

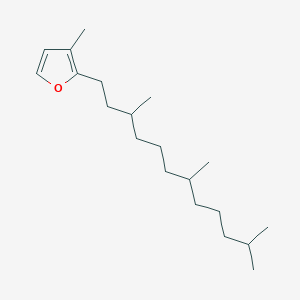
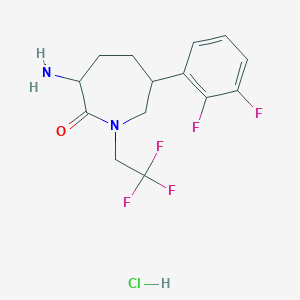

![1-[3-Tert-Butyl-1-(4-Methylphenyl)-1h-Pyrazol-5-Yl]-3-(2-Hydroxyethyl)urea](/img/structure/B14786554.png)
